molecular formula C18H11ClN2O6SSr B1144608 Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate CAS No. 15782-05-5

Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate

Cat. No.: B1144608
CAS No.: 15782-05-5
M. Wt: 506.4 g/mol
InChI Key: JBMOZNVEFFSGCK-UHFFFAOYSA-L
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Description

Pigment Red 48:3, also known as C.I. Pigment Red 48:3, is a synthetic organic pigment widely used in various industries. It is a strontium salt of a monoazo compound, characterized by its bright red color and excellent fastness properties. This pigment is commonly used in applications such as industrial paints, coatings, inks, and plastics due to its vibrant hue and stability .

Mechanism of Action

Target of Action

Pigment Red 48:3, also known as C.I. Pigment Red 48:3 (C.I.15865:3), is primarily used in the coloration of various materials, including coatings, printing inks, and plastics . Its primary targets are therefore these materials, where it imparts a red color.

Mode of Action

The interaction of Pigment Red 48:3 with its targets is primarily physical. As a pigment, it imparts color through the absorption and reflection of light. The specific color observed, in this case red, is determined by the wavelengths of light that the pigment absorbs and those it reflects .

Biochemical Pathways

Its role is more related to physical and chemical interactions with light and the materials it is used to color .

Pharmacokinetics

Its properties such as oil absorption, specific surface area, and particle size can influence its behavior and performance in the materials it is used to color .

Result of Action

The primary result of Pigment Red 48:3’s action is the imparting of a red color to the materials it is used in. This is achieved through its physical and chemical interactions with light and the specific material .

Biochemical Analysis

Biochemical Properties

Pigment Red 48:3 plays a significant role in biochemical reactions due to its interaction with various biomolecules. It primarily interacts with enzymes and proteins involved in pigment synthesis and degradation. For instance, it has been observed to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. These interactions are crucial for the pigment’s stability and color properties. Additionally, Pigment Red 48:3 can bind to proteins that facilitate its transport and distribution within cells .

Cellular Effects

Pigment Red 48:3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in pigment biosynthesis, leading to changes in the production and accumulation of pigments within cells. Furthermore, Pigment Red 48:3 can modulate cell signaling pathways that regulate cell growth and differentiation, thereby impacting cellular functions .

Molecular Mechanism

The molecular mechanism of Pigment Red 48:3 involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. For example, Pigment Red 48:3 can inhibit the activity of certain oxidoreductases, thereby affecting the redox balance within cells. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pigment Red 48:3 can change over time due to its stability and degradation properties. Studies have shown that Pigment Red 48:3 is relatively stable under various conditions, but it can degrade over time when exposed to light, heat, or chemical agents. Long-term exposure to Pigment Red 48:3 can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Pigment Red 48:3 vary with different dosages in animal models. At low doses, it has minimal impact on cellular function and overall health. At high doses, Pigment Red 48:3 can cause toxic effects, including inflammation and oxidative stress. These adverse effects are primarily due to the pigment’s interaction with cellular biomolecules, leading to disruptions in normal cellular processes .

Metabolic Pathways

Pigment Red 48:3 is involved in various metabolic pathways, including those related to pigment biosynthesis and degradation. It interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in these pathways. These interactions can affect the metabolic flux and levels of metabolites within cells, leading to changes in pigment production and accumulation .

Transport and Distribution

Within cells and tissues, Pigment Red 48:3 is transported and distributed by specific transporters and binding proteins. These molecules facilitate the movement of the pigment to its target sites, ensuring its proper localization and function. The distribution of Pigment Red 48:3 can also be influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

Pigment Red 48:3 is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and Golgi apparatus. Its localization is directed by targeting signals and post-translational modifications that guide the pigment to specific organelles. The subcellular localization of Pigment Red 48:3 can affect its activity and function, influencing processes such as pigment synthesis and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pigment Red 48:3 involves a diazotization reaction followed by coupling. The process begins with the diazotization of 3-chloro-4-methyl-5-sulfophenylamine using sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the pigment. The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure optimal yield and quality .

Industrial Production Methods: In industrial settings, the production of Pigment Red 48:3 follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and stirring rates. After the coupling reaction, the pigment is filtered, washed, and dried to obtain the final product. The industrial production methods focus on achieving high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions: Pigment Red 48:3 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. These reactions are usually conducted in acidic or neutral media.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce quinones or other oxidized forms .

Scientific Research Applications

Pigment Red 48:3 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pigment Red 48:3 can be compared with other similar compounds such as:

    Pigment Red 481: A calcium salt of a similar monoazo compound, known for its slightly different hue and fastness properties.

    Pigment Red 482: Another variant with different metal salts, offering variations in color and stability.

    Pigment Red 571: A barium salt of a monoazo compound, used in similar applications but with distinct color characteristics.

Uniqueness: Pigment Red 48:3 is unique due to its strontium salt composition, which provides specific fastness properties and a distinct hue compared to other similar pigments. Its excellent resistance to heat, light, and chemicals makes it a preferred choice in many industrial applications .

Properties

CAS No.

15782-05-5

Molecular Formula

C18H11ClN2O6SSr

Molecular Weight

506.4 g/mol

IUPAC Name

strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate

InChI

InChI=1S/C18H13ClN2O6S.Sr/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2

InChI Key

JBMOZNVEFFSGCK-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)[O-].[Sr+2]

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Sr+2]

physical_description

Dry Powder

Origin of Product

United States

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